2-Tert-butyl-5-methoxy-pyridin-4-ylamine

Description

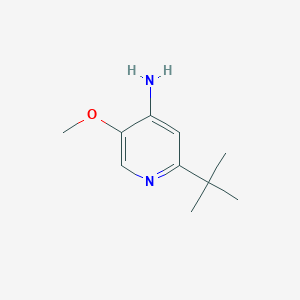

2-Tert-butyl-5-methoxy-pyridin-4-ylamine is a pyridine derivative characterized by a tert-butyl group at position 2, a methoxy group at position 5, and an amine substituent at position 4 (Figure 1). This compound’s structural features—a bulky tert-butyl group and electron-donating methoxy group—impart unique steric and electronic properties.

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

2-tert-butyl-5-methoxypyridin-4-amine |

InChI |

InChI=1S/C10H16N2O/c1-10(2,3)9-5-7(11)8(13-4)6-12-9/h5-6H,1-4H3,(H2,11,12) |

InChI Key |

RYDADSWUZMFCHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC=C(C(=C1)N)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Positioning and Functional Group Variations

The following table highlights structural analogs and their key differences:

Key Observations:

- Substituent Effects : The tert-butyl group in the target compound distinguishes it from analogs with smaller substituents (e.g., methyl or iodo), which may reduce steric hindrance and alter metabolic stability .

- Functional Group Diversity : Carbamate-protected amines (e.g., tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate) are typically used in prodrugs or synthetic intermediates, unlike the free amine in the target compound .

Comparison with Benzene-Ring Analogs

The benzene analog 5-(tert-Butyl)-2-methoxyaniline () shares the tert-butyl and methoxy substituents but on an aromatic benzene ring instead of pyridine. Key differences include:

- Basicity : Pyridine’s nitrogen atom makes it less basic than aniline derivatives.

- Electron Density : The electron-deficient pyridine ring may engage in distinct charge-transfer interactions compared to benzene .

- Applications : Benzene derivatives like 5-(tert-Butyl)-2-methoxyaniline are often used in agrochemicals, whereas pyridine analogs may have applications in pharmaceuticals due to their heterocyclic reactivity .

Implications of Structural Differences

- Solubility: The tert-butyl group in the target compound likely reduces aqueous solubility compared to analogs with polar groups (e.g., carboxylic acid in 3-Amino-5-methoxyisonicotinic acid) .

- Reactivity : The free amine at position 4 may enhance nucleophilicity, making the compound a candidate for further derivatization, whereas carbamate-protected amines require deprotection for reactivity .

- Biological Interactions : Steric hindrance from the tert-butyl group could limit binding to flat active sites, contrasting with smaller substituents in analogs like 4-Iodo-5-methoxypyridin-3-amine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.